N-(2-oxooxolan-3-yl)hexanamide, commonly known as C6-HSL, is a medium-chain N-acyl homoserine lactone (AHL) that functions as a primary quorum-sensing (QS) autoinducer in Gram-negative bacteria. In commercial and laboratory procurement, it serves as the definitive standard for activating cytoplasmic LuxR-type and CviR-type receptors. Its specific six-carbon aliphatic tail provides a precise lipophilicity profile that dictates membrane diffusion rates and receptor binding pocket affinity [1]. Consequently, C6-HSL is an essential baseline reagent for microbiological signaling assays, biofilm inhibition screening, and the calibration of medium-chain specific whole-cell biosensors [2].
Substituting C6-HSL with shorter (e.g., C4-HSL) or longer (e.g., C8-HSL, C12-HSL) acyl-chain analogs fundamentally alters receptor binding thermodynamics and transcriptional activation. In CviR-dependent systems, altering the chain length by just two carbons can shift the molecule from a full agonist to a partial agonist or an antagonist, drastically skewing assay results [1]. Furthermore, generic solvent substitution during handling is highly detrimental; while C6-HSL is stable in aprotic solvents like DMSO, the use of primary alcohols such as ethanol induces rapid lactonolysis (ring opening), rendering the molecule biologically inactive and destroying batch-to-batch reproducibility .
When evaluated in an E. coli engineered strain expressing CviR with a vioA promoter fused to gfp, C6-HSL demonstrates an EC50 of 75 nM and induces 100% maximal GFP expression. In contrast, the shorter C4-HSL requires an EC50 of 12 µM, while the longer C8-HSL (EC50 = 30 nM) only induces 50% of the maximal GFP expression [1].
| Evidence Dimension | EC50 and Maximal GFP Transcriptional Induction |
| Target Compound Data | C6-HSL: EC50 = 75 nM (100% maximal GFP induction) |
| Comparator Or Baseline | C4-HSL: EC50 = 12 µM; C8-HSL: EC50 = 30 nM (50% maximal GFP induction) |
| Quantified Difference | 160-fold higher affinity than C4-HSL; 2-fold higher maximal activation than C8-HSL |
| Conditions | E. coli engineered strain expressing CviR with a vioA promoter fused to gfp |
Buyers developing CviR-based biosensors must procure C6-HSL to achieve full transcriptional activation, as shorter chains lack sufficient affinity and longer chains act as partial agonists.
For stock solution preparation, C6-HSL demonstrates high stability and solubility (~30 mg/mL) in aprotic organic solvents such as DMSO and DMF. However, when dissolved in primary alcohols like ethanol or methanol, the compound undergoes lactonolysis (lactone ring opening), leading to complete degradation of the signaling molecule .
| Evidence Dimension | Chemical Stability and Solubility |
| Target Compound Data | Stable in DMSO and DMF (Solubility ~30 mg/mL) with intact lactone ring |
| Comparator Or Baseline | Degradation (lactone ring opening) in primary alcohols like ethanol and methanol |
| Quantified Difference | Stable at 30 mg/mL in aprotic solvents vs. rapid structural degradation in primary alcohols |
| Conditions | Stock solution preparation for biological assays |
Procurement and lab managers must specify aprotic solvent workflows for C6-HSL to prevent premature lactonolysis, ensuring reliable batch-to-batch reproducibility in QS assays.
In bioluminescence-based whole-cell QS reporter assays, C6-HSL specifically activates the LuxR-based pSB401 reporter, which is tuned for medium-chain (C6-C8) AHLs. It fails to optimally activate the LasR-based pSB1075 reporter, which strictly requires long-chain (≥C10) AHLs such as 3-oxo-C12-HSL [1].
| Evidence Dimension | Reporter Activation Specificity |
| Target Compound Data | Activates LuxR-based pSB401 reporter (specific to C6-C8 chain lengths) |
| Comparator Or Baseline | LasR-based pSB1075 reporter requires ≥C10 chain lengths (e.g., 3-oxo-C12-HSL) |
| Quantified Difference | Binary activation selectivity (C6-C8 vs ≥C10) between reporter plasmids |
| Conditions | Bioluminescence-based whole-cell QS reporter assays in E. coli |
Selecting the exact C6 chain length is critical for multiplexed QS assays to avoid cross-talk and ensure the specific calibration of medium-chain biosensors.
In CviR antagonism assays measuring competitive inhibition of GFP expression, a constant 500 nM concentration of C6-HSL is required to establish a full activation baseline. Against this baseline, long-chain AHLs act as antagonists, with C10-HSL, C12-HSL, and C14-HSL exhibiting IC50 values of 208 nM, 494 nM, and 268 nM, respectively [1].
| Evidence Dimension | IC50 Baseline Establishment |
| Target Compound Data | C6-HSL at a constant 500 nM serves as the required baseline agonist for full activation |
| Comparator Or Baseline | Long-chain AHLs act as antagonists against this baseline (e.g., C10-HSL IC50 = 208 nM; C12-HSL IC50 = 494 nM) |
| Quantified Difference | C6-HSL establishes 100% activation baseline; C10-C14 analogs reduce activation by 50% at nanomolar IC50s |
| Conditions | CviR antagonism assay measuring competitive inhibition of GFP expression |
C6-HSL is the essential procurement material for setting up standardized baseline activation in high-throughput screening of novel quorum-sensing inhibitors.
C6-HSL is the required standard for calibrating LuxR-based (e.g., pSB401) and CviR-based whole-cell biosensors, ensuring accurate quantification of environmental or clinical AHL levels without long-chain cross-talk [1].
In pharmaceutical screening, C6-HSL is utilized as the baseline full agonist to evaluate the IC50 of novel quorum-sensing inhibitors and antagonists targeting Gram-negative bacterial virulence pathways [2].
C6-HSL is applied in wastewater treatment and cyanobacterial bloom research to trigger specific AHL-mediated algicidal compound production (e.g., in Aeromonas sp. GLY-2107) and study membrane bioreactor (MBR) biofouling mechanisms[3].